Etifoxine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular weight of Etifoxine-d5 is 306.00 . Its molecular formula is C17H12D5ClN2O . The SMILES string representation of its structure is [2H]C1=C(C2©OC(NCC)=NC3=CC=C(Cl)C=C32)C([2H])=C(C([2H])=C1[2H])[2H] .Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.00 and a molecular formula of C17H12D5ClN2O . The compound is expected to be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
1. Neuroprotective and Neuroregenerative Activities
Etifoxine has shown neuroprotective and neuroregenerative activities in rodents. It acts by enhancing GABAA receptor function and stimulating acute steroid biosynthesis via the activation of the 18-kDa translocator protein (TSPO) (Liere et al., 2017).
2. Potential in Treating Pain and Anxiety
Developed in the 1960s for anxiety disorders, etifoxine is being studied for its ability to promote peripheral nerve healing and treat chemotherapy-induced pain. It modulates GABAA receptors indirectly via stimulation of neurosteroid production (Yun-Mi Choi & Kyung-Hoon Kim, 2015).
3. Neuroprotective Effects in Alzheimer's Disease Models
Etifoxine demonstrated neuroprotective effects in in vitro and in vivo models of amyloid beta-induced toxicity, which is crucial in Alzheimer's Disease pathologic mechanisms (Riban et al., 2020).
4. Promotion of Neurite Outgrowth
Etifoxine promotes neurite outgrowth in PC12 cells, indicating its potential in nerve regeneration and functional recovery following nerve tissue damage (Zhou et al., 2013).
5. Analyzing Degradation Products
A study describes a new method for determining degradation products of Etifoxine under different stress conditions, important for understanding its stability and efficacy (Djabrouhou & Guermouche, 2014).
6. Traumatic Brain Injury Treatment
Etifoxine reduced lesion volume and improved neurological outcomes in a mouse model of traumatic brain injury, suggesting its potential as a neuroprotective agent in such conditions (Shehadeh et al., 2019).
7. Peripheral Nerve Regeneration
Etifoxine improved peripheral nerve regeneration and functional recovery in various experimental models, demonstrating its potential in the treatment of peripheral nerve injuries and neuropathies (Girard et al., 2008).
8. Anti-Inflammatory Properties in Pain Models
Etifoxine showed analgesic and anti-edemic properties in models of inflammatory sensitization, indicating its potential in reducing inflammatory pain symptoms (Gazzo et al., 2019).
9. Modulation of GABA Receptors
Etifoxine's modulation of GABA receptors, particularly the β subunit, plays a significant role in its anxiolytic effects, offering insights into its molecular mechanisms (Hamon et al., 2003).
Mechanism of Action
- Etifoxine-d5 is a benzoxazine class drug primarily used as an anxiolytic. Its primary targets include:
- Neurosteroid synthesis : this compound also affects neurosteroid synthesis. Neurosteroids play a role in regulating neuronal excitability and have anxiolytic properties .
- Unlike benzodiazepines, this compound may produce its anxiolytic effects through a dual mechanism:
- Binding to the mitochondrial translocator protein (TSPO) : this compound also binds to TSPO, although the exact binding site remains undetermined. This interaction likely contributes to its anxiolytic effects .
Target of Action
Mode of Action
Future Directions
Etifoxine has been shown to have neuroprotective, neuroplastic, and anti-inflammatory properties . It has also been found to improve cognitive recovery following traumatic brain injury . These findings suggest potential future directions for research into Etifoxine-d5 and its applications in neuroscience and medicine.
Biochemical Analysis
Biochemical Properties
Etifoxine-d5, like its parent compound Etifoxine, interacts with GABAA receptors . It modulates GABAergic neurotransmission and neurosteroid synthesis . The modulation of these biochemical reactions contributes to its anxiolytic and anticonvulsant properties .
Cellular Effects
This compound has been shown to reduce pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats . It also reduces macrophages and glial activation, and reduces neuronal degeneration . These effects on various types of cells and cellular processes contribute to its neuroprotective, neuroplastic, and anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . It acts as a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABAA receptors . This modulation at the molecular level contributes to its anxiolytic and anticonvulsant properties .
Temporal Effects in Laboratory Settings
In a rat model of traumatic brain injury, Etifoxine treatment for 2 days significantly reduced behavioral impairments . It also reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . These findings suggest that this compound may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
It is known that this compound modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may interact with enzymes or cofactors involved in these pathways.
Subcellular Localization
It is known that this compound modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may be localized to areas of the cell involved in these processes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Etifoxine-d5 involves the deuteration of Etifoxine, which is a benzoxazine derivative. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms in the molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Etifoxine is dissolved in a deuterated solvent, such as deuterated chloroform or deuterated methanol.", "Step 2: A deuterated reagent, such as deuterated lithium aluminum deuteride (LiAlD4), is added to the solution.", "Step 3: The reaction mixture is stirred at a specific temperature and pressure for a certain period of time to allow for the deuteration process to occur.", "Step 4: The reaction mixture is then quenched with a suitable quenching agent, such as water or dilute acid, to stop the reaction.", "Step 5: The product, Etifoxine-d5, is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
CAS No. |
1346598-10-4 |
Molecular Formula |
C17H12ClN2OD5 |
Molecular Weight |
305.82 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
21715-46-8 (unlabelled) |
Synonyms |
6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |
tag |
Etifoxine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.